

A Comparative Guide to the Spectroscopic Analysis of Spirohexane

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Compound of Interest

Compound Name: Spirohexane

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This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **spirohexane** against other common cycloalkanes. The objective is to offer a clear, data-driven resource for the structural elucidation of spirocyclic compounds. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the key NMR and mass spectrometry data for **spirohexane** and related cycloalkanes. Due to the limited availability of experimental data for the parent spiro[2.3]hexane, data from its derivatives are included for reference.

Table 1: ¹H NMR Data Comparison

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz	Notes
Spiro[2.3]hexane (Predicted)	~0.5 - 2.0	Multiplets	-	The complex overlapping signals of the cyclopropyl and cyclobutyl protons are expected in this region.
Spiropentane	0.73[1]	Multiplet	J(A,C-13): 159.8, J(GEM): -3.9, J(CIS): 8.9, J(TRANS): 5.2[1]	All eight protons are chemically equivalent, leading to a single multiplet.
Cyclohexane	1.44	Singlet	-	Rapid chair-chair interconversion at room temperature makes all 12 protons equivalent.

Table 2: ^{13}C NMR Data Comparison

Compound	Chemical Shift (δ) ppm	Notes
Spiro[2.3]hexan-4-ol	13.9 (CH ₂), 29.8 (CH ₂), 36.9 (CH ₂), 40.1 (Spiro C), 70.1 (CH-OH)	Data for a derivative. The spiro-carbon is significantly downfield.
Spiropentane (Predicted)	~5 (CH ₂), ~20 (Spiro C)	The spiro-carbon is expected to be the most downfield signal.
Cyclohexane	27.1	A single peak due to the equivalence of all six carbon atoms.

Table 3: Mass Spectrometry Data Comparison

Compound	Molecular Ion (M ⁺) m/z	Key Fragment Ions (m/z)	Fragmentation Pattern Highlights
Spiro[2.3]hexane	82	Not experimentally determined. Expected to lose ethylene (m/z 54) and propylene (m/z 40) from the cyclobutane ring.	The fragmentation is likely initiated by the cleavage of the strained cyclobutane ring.
Spiro[2.3]hexane-5-carboxylic acid, 1-methyl-, menthyl ester	294	155, 138, 123, 110, 95, 81, 67	Fragmentation is dominated by the loss of the menthyl group and subsequent cleavages of the carboxylic acid moiety and the spirocyclic core.
Spiropentane	68	67, 53, 41, 39	Loss of a proton to form m/z 67 is a major pathway. Cleavage of the cyclopropane rings leads to the formation of allyl and cyclopropyl cations.
Cyclohexane	84	69, 56, 41, 27	The base peak is often at m/z 56, resulting from the loss of ethylene. The loss of a methyl radical gives the peak at m/z 69.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for volatile cycloalkanes like **spirohexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the liquid sample into a clean, dry NMR tube.
 - Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d6). For volatile samples, ensure the cap is sealed tightly.
 - Gently vortex the tube to ensure a homogeneous solution.
- ^1H NMR Data Acquisition:
 - The spectrum is typically acquired on a 300 or 500 MHz spectrometer.
 - A standard pulse sequence (e.g., zg30) is used.
 - Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.
 - Typically, 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Data Acquisition:
 - The spectrum is acquired on the same spectrometer, switching the nucleus probe to ^{13}C .
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
 - A wider spectral width (~200 ppm) is required.
 - A longer acquisition time and a larger number of scans (often several hundred to thousands) are necessary due to the low natural abundance of ^{13}C .

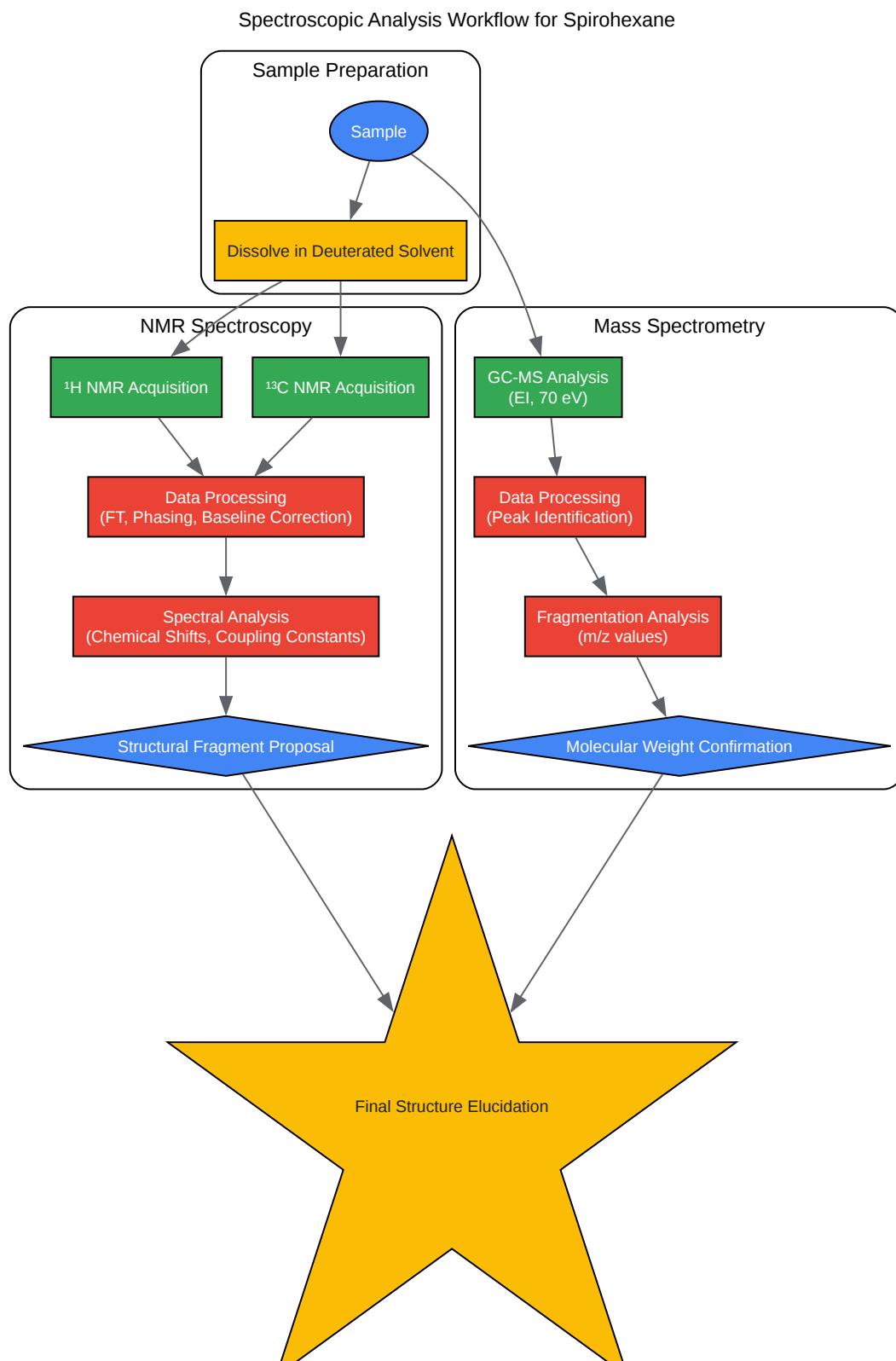
Mass Spectrometry (MS)

- Sample Introduction:

- For volatile compounds like **spirohexane**, direct injection via a gas chromatography (GC) interface is the preferred method (GC-MS).
- A small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.
- Ionization:
 - Electron Ionization (EI) is the most common method for analyzing small, non-polar molecules.
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
 - A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of **spirohexane** using NMR and mass spectrometry.

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Caption: Workflow for **spirohexane** analysis.

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References

- 1. SPIROPENTANE(157-40-4) 1H NMR spectrum [chemicalbook.com]
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